
N-(4-乙氧基苯基)-2-((5-((4-乙基苯基)磺酰甲基)-6-氧代-1,6-二氢嘧啶-2-基)硫)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nonlinear Optical Materials
BMPD has been synthesized through a Claisen-Schmidt condensation reaction. Large single crystals of BMPD have been grown using slow evaporation solution growth techniques. These crystals exhibit remarkable second harmonic generation (SHG) efficiency, surpassing that of urea by a factor of 13.33. The crystal structure of BMPD is orthorhombic and noncentrosymmetric, with an ʌ-shape. The transparent nature of BMPD across the visible and infrared regions makes it a promising candidate for nonlinear optical materials .
Hyperpolarizability Studies
Theoretical calculations using MOPAC2016 computational software have explored BMPD’s dipole moment and hyperpolarizability. These studies consider single molecules, dimers involving C-H…O and C-H…π interactions, and the unit cell. The intermolecular interactions, particularly C-H…O and C-H…π, contribute to extending molecular charge transfer within the crystal structure. This phenomenon likely explains the observed high SHG efficiency of BMPD .
Supramolecular Assemblies
BMPD’s crystal structure involves supramolecular assembly driven by intermolecular interactions. The C-H…O and C-H…π interactions play a crucial role in extending charge transfer. Understanding these interactions can guide the design of novel materials with enhanced nonlinear optical properties .
Materials Chemistry
Exploring BMPD’s properties in the context of materials chemistry is essential. Researchers can investigate its stability, solubility, and compatibility with other materials. Additionally, BMPD’s transparency in the visible and infrared regions may find applications in optical devices and sensors .
Crystallography
Detailed crystallographic studies of BMPD provide insights into its molecular arrangement, symmetry, and packing. These studies contribute to our understanding of the crystal’s optical behavior and its potential applications .
Organic Synthesis
BMPD’s synthesis via Claisen-Schmidt condensation highlights its utility in organic chemistry. Researchers can explore modifications to the chalcone backbone or introduce functional groups to tailor its properties for specific applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide. The thioamide is then reacted with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "4-ethylbenzenesulfonyl chloride", "5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: Reaction of 4-ethoxyaniline with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester thioamide.", "Step 3: Reaction of N-(4-ethoxyphenyl)glycine ethyl ester thioamide with 4-ethylbenzenesulfonyl chloride and 5-amino-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
CAS 编号 |
1021216-79-4 |
产品名称 |
N-(4-ethoxyphenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |
分子式 |
C22H23N3O5S2 |
分子量 |
473.56 |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI 键 |
YFXFECRZYZVOQH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



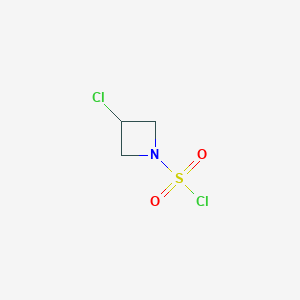
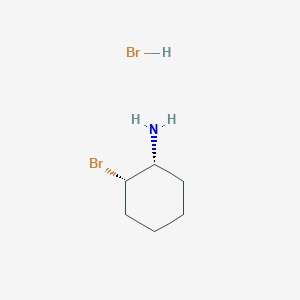
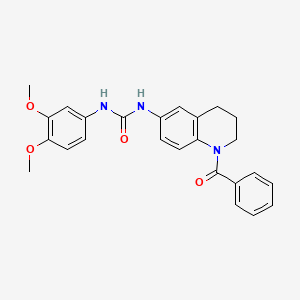
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2814364.png)
![5-Oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2814366.png)

![6-isobutyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2814370.png)
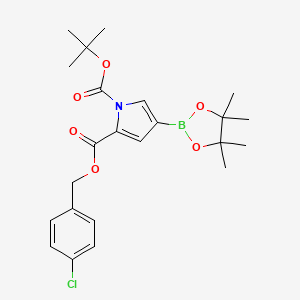
![8-(2-((4-bromophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814373.png)
![2-[[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2814374.png)
![Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine](/img/structure/B2814375.png)

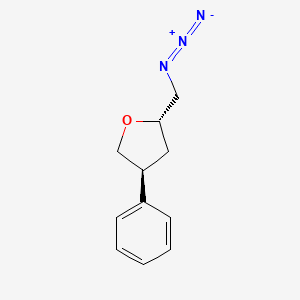
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2814381.png)